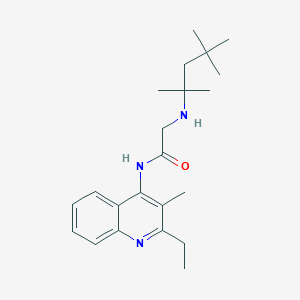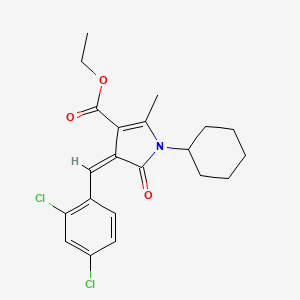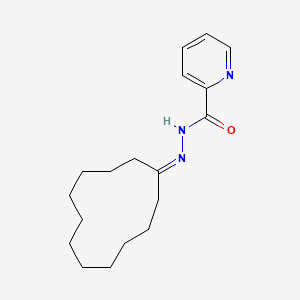![molecular formula C16H16N2O3 B11542215 N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11542215.png)
N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to a phenyl ring and a nitro group attached to another phenyl ring, making it a substituted imine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments would be essential to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE can be used in various fields of scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of (E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro group could play a role in redox reactions, while the imine bond might be involved in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-METHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE
- (E)-1-(4-ETHOXYPHENYL)-N-(2-CHLORO-5-NITROPHENYL)METHANIMINE
Uniqueness
(E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and potential applications. The presence of both ethoxy and nitro groups provides distinct electronic and steric properties compared to similar compounds.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-15-8-5-13(6-9-15)11-17-16-10-14(18(19)20)7-4-12(16)2/h4-11H,3H2,1-2H3 |
InChI Key |
SFWIKMITNSSGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
![2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11542146.png)
![4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11542149.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542158.png)
![3-Methyl-9H-indeno[2,1-c]pyridin-9-one](/img/structure/B11542178.png)

![4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B11542189.png)

![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11542204.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11542206.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542210.png)
